1-(1,1-Dioxido-4-thiomorpholinyl)ethylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxido-4-thiomorpholinyl)ethylphosphonic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiomorpholine ring with a dioxido group and an ethylphosphonic acid moiety.
Vorbereitungsmethoden
The synthesis of 1-(1,1-Dioxido-4-thiomorpholinyl)ethylphosphonic acid typically involves the reaction of thiomorpholine with ethylphosphonic acid under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(1,1-Dioxido-4-thiomorpholinyl)ethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the thiomorpholine ring.
Substitution: The ethylphosphonic acid moiety can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxido-4-thiomorpholinyl)ethylphosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxido-4-thiomorpholinyl)ethylphosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxido-4-thiomorpholinyl)ethylphosphonic acid can be compared with other similar compounds, such as:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring but differ in their substituents.
Phosphonic acid derivatives: These compounds have the phosphonic acid moiety but differ in their attached groups. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78405-93-3 |
---|---|
Molekularformel |
C6H14NO5PS |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)ethylphosphonic acid |
InChI |
InChI=1S/C6H14NO5PS/c1-6(13(8,9)10)7-2-4-14(11,12)5-3-7/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
MVPSEUQMCPAXQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N1CCS(=O)(=O)CC1)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.